1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one is an organic compound with the molecular formula C11H10BrFO. It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the production of prasugrel, an antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one can be synthesized through several methods. One common route involves the reaction of cyclopropylcarbonyl chloride with 4-bromo-2-fluorobenzene in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one is primarily related to its role as an intermediate in the synthesis of prasugrel. Prasugrel is a prodrug that is metabolized in the body to its active form, which irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation and thrombus formation .
Comparison with Similar Compounds
1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one can be compared with other similar compounds, such as:
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Bromo-2-fluorobenzyl bromide: Lacks the cyclopropyl group, resulting in different chemical properties and uses.
Cyclopropylcarbonyl-2-fluorobenzene:
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.
Properties
IUPAC Name |
1-[2-(4-bromo-2-fluorophenyl)cyclopropyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c1-6(14)9-5-10(9)8-3-2-7(12)4-11(8)13/h2-4,9-10H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDYUKZBVLJVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.